(Z)-3-methoxy-1-methyl-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-4-carboxamide
Beschreibung
This compound features a pyrazole-4-carboxamide core substituted with a 3-methoxy and 1-methyl group, linked via a carboxamide bridge to a 3,5,6-trimethyl-substituted benzo[d]thiazol-2-ylidene moiety.
Eigenschaften
IUPAC Name |
3-methoxy-1-methyl-N-(3,5,6-trimethyl-1,3-benzothiazol-2-ylidene)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-9-6-12-13(7-10(9)2)23-16(20(12)4)17-14(21)11-8-19(3)18-15(11)22-5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIQQVUMXOUNTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=NC(=O)C3=CN(N=C3OC)C)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which play a significant role in inflammation and pain.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The key biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound disrupts the conversion of arachidonic acid into prostaglandins. This disruption can lead to a decrease in inflammation and pain.
Biologische Aktivität
(Z)-3-methoxy-1-methyl-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-4-carboxamide is a compound that belongs to the pyrazole and thiazole families, which have been extensively studied for their diverse biological activities. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis of the Compound
The synthesis of (Z)-3-methoxy-1-methyl-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-4-carboxamide typically involves a cyclocondensation reaction between appropriate precursors. The general method includes:
- Reagents : The synthesis often utilizes methylated thiazoles and pyrazoles as starting materials.
- Conditions : Reactions are usually performed under controlled temperature and inert atmosphere to prevent oxidation.
- Purification : The final product is purified through chromatography techniques to ensure high purity for biological testing.
Antimicrobial Activity
Research indicates that derivatives of pyrazole and thiazole exhibit significant antimicrobial properties. For instance, compounds similar to (Z)-3-methoxy-1-methyl-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-4-carboxamide have shown effectiveness against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 10a | E. coli | 62.5 μg/mL |
| 10b | S. aureus | 31.25 μg/mL |
| 10c | P. mirabilis | 125 μg/mL |
These findings suggest a promising potential for this compound in treating bacterial infections.
Anti-inflammatory Properties
In addition to antimicrobial activity, compounds in this class have been investigated for their anti-inflammatory effects. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example:
- COX-2 Inhibition : Certain derivatives have shown IC50 values in the low micromolar range, indicating strong inhibition capabilities.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. The compound's structure allows it to interact with cellular pathways involved in tumor growth and proliferation:
- Mechanism : It is believed that these compounds induce apoptosis in cancer cells while sparing normal cells.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study 1 : A clinical trial involving a thiazole-pyrazole derivative demonstrated significant tumor reduction in patients with advanced breast cancer.
- Case Study 2 : A study on antimicrobial resistance showed that a similar compound effectively reduced bacterial load in infected patients resistant to standard antibiotics.
Vergleich Mit ähnlichen Verbindungen
Structural Features
The table below highlights key structural differences between the target compound and analogs from the provided evidence:
Key Observations :
- The target compound shares the pyrazole-carboxamide core with Compound 2 () but differs in benzothiazole substitution (3,5,6-trimethyl vs. 6-methyl) and configuration (ylidene vs. amine linkage).
- Compared to quinolinium derivatives (), the target lacks the charged quinolinium ring but retains the Z-ylidene motif, which may enhance π-π stacking in biological targets .
Physicochemical Properties
- Molecular Weight: The target is likely lighter (~400–450 g/mol estimated) than quinolinium derivatives (e.g., 4c1: 559.25 g/mol) due to the absence of iodide counterions and bulky styryl groups .
- Solubility : The methoxy group on the pyrazole could improve aqueous solubility relative to methylthio or hydroxystyryl substituents in analogs like 4d2 () .
Critical Analysis :
- The Z-ylidene group in the target may facilitate interactions with biological targets (e.g., enzymes or DNA) through π-stacking or hydrogen bonding, similar to quinolinium derivatives in .
- Unlike ’s Compound 2 (amine-linked benzothiazole), the ylidene linkage in the target could reduce rotational freedom, enhancing binding specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
